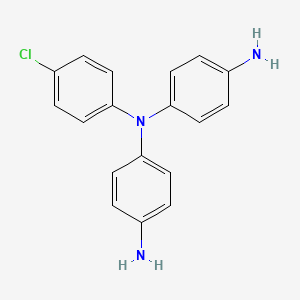![molecular formula C13H11ClFN3O B2527102 N'-[(2-chloro-6-fluorobenzyl)oxy]-2-pyridinecarboximidamide CAS No. 303997-40-2](/img/structure/B2527102.png)
N'-[(2-chloro-6-fluorobenzyl)oxy]-2-pyridinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(2-chloro-6-fluorobenzyl)oxy]-2-pyridinecarboximidamide, also known as CFPI, is a chemical compound with potential therapeutic applications. It is a small molecule inhibitor of protein kinase B (PKB), also known as Akt, a signaling protein that plays a critical role in cell survival, growth, and proliferation. CFPI has been shown to inhibit the growth of cancer cells and may have potential as an anticancer drug.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis Techniques and Chemical Structures :A variety of pyridine-based hydrazone derivatives, including structures similar to N'-[(2-chloro-6-fluorobenzyl)oxy]-2-pyridinecarboximidamide, have been synthesized using innovative methods like ultrasonication. These compounds exhibit fascinating chemical and physical properties, such as non-linear optical (NLO) behavior, and their structures have been confirmed using advanced techniques like spectral analysis and X-ray crystallography. Moreover, the molecular geometries and electronic properties of these derivatives have been thoroughly investigated through computational methods like density functional theory, revealing insights into their reactivity and stability (Khalid et al., 2021).
Material Synthesis and Electrical Properties :Compounds with structures bearing resemblance to this compound, such as Naphthalene tetracarboxylic diimides derivatives, have been synthesized and employed in the fabrication of organic field effect transistors (OFETs). These materials demonstrate high thermal stability and notable electron mobility, indicating potential applications in electronic devices. The influence of different substituents on the molecular structure and electrical performance of these materials has been extensively studied, showcasing the versatility and applicability of these compounds in advanced technological applications (Peng & Li, 2018).
Biological Interactions and Applications
Antimicrobial and Cytotoxic Activities :Compounds structurally related to this compound, such as N,N-spiro bridged cyclotriphosphazene derivatives, have been synthesized and evaluated for their biological properties. These compounds have exhibited promising antimicrobial activity against various bacterial strains and significant cytotoxic activities, indicating potential applications in developing new antimicrobial agents and exploring their use in medicinal chemistry (ÖztÜrk et al., 2019).
Cholinesterase Inhibition and Alzheimer's Disease :Derivatives structurally similar to this compound have shown promising activity as inhibitors of enzymes like α-glycosidase and acetylcholinesterase. These enzymes are significant targets in treating conditions such as Alzheimer's disease and diabetes. The synthesized compounds have been characterized and analyzed for their inhibitory properties, offering insights into designing new therapeutic agents for these diseases (Bal et al., 2021).
Eigenschaften
IUPAC Name |
N'-[(2-chloro-6-fluorophenyl)methoxy]pyridine-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3O/c14-10-4-3-5-11(15)9(10)8-19-18-13(16)12-6-1-2-7-17-12/h1-7H,8H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYBANPDLUVJRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NOCC2=C(C=CC=C2Cl)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N/OCC2=C(C=CC=C2Cl)F)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(Methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B2527020.png)
![N-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide](/img/structure/B2527023.png)

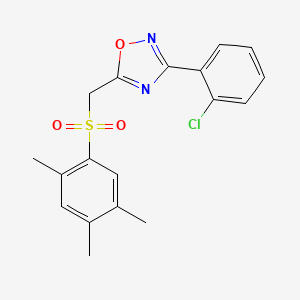
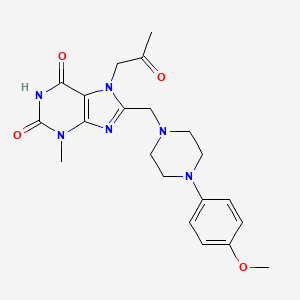
![3-(3,5-Dimethylphenyl)-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2527028.png)
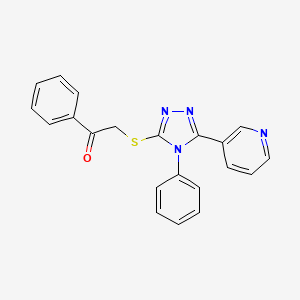
![(E)-N-Methyl-N-[1-(4-methylsulfonylphenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2527031.png)

![9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride](/img/structure/B2527035.png)
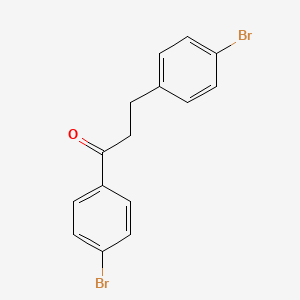
![(2E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-cyclopropyl-2-[(dimethylamino)methylidene]propane-1,3-dione](/img/structure/B2527039.png)
